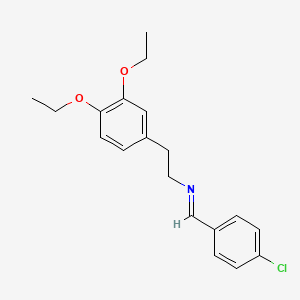

N-(4-Chlorobenzylidene)-2-(3,4-diethoxyphenyl)ethanamine

Description

Properties

IUPAC Name |

1-(4-chlorophenyl)-N-[2-(3,4-diethoxyphenyl)ethyl]methanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClNO2/c1-3-22-18-10-7-15(13-19(18)23-4-2)11-12-21-14-16-5-8-17(20)9-6-16/h5-10,13-14H,3-4,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQKBCOCMCFPBNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)CCN=CC2=CC=C(C=C2)Cl)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401190626 | |

| Record name | N-[(4-Chlorophenyl)methylene]-3,4-diethoxybenzeneethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401190626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832740-09-7 | |

| Record name | N-[(4-Chlorophenyl)methylene]-3,4-diethoxybenzeneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=832740-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(4-Chlorophenyl)methylene]-3,4-diethoxybenzeneethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401190626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorobenzylidene)-2-(3,4-diethoxyphenyl)ethanamine typically involves the condensation reaction between 4-chlorobenzaldehyde and 2-(3,4-diethoxyphenyl)ethanamine. This reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under controlled temperature and pressure conditions. The reaction can be represented as follows:

4-Chlorobenzaldehyde+2-(3,4-diethoxyphenyl)ethanamine→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to achieve high yield and purity of the final product. Common solvents used in the industrial synthesis include ethanol, methanol, or other suitable organic solvents.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorobenzylidene)-2-(3,4-diethoxyphenyl)ethanamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The chlorobenzylidene group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of new derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that derivatives of N-(4-Chlorobenzylidene)-2-(3,4-diethoxyphenyl)ethanamine exhibit promising anticancer properties. Research has shown that these compounds can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest, making them candidates for further development as anticancer agents.

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction | |

| PC-3 (Prostate) | 12 | Cell cycle arrest | |

| HeLa (Cervical) | 18 | Apoptosis induction |

Neuropharmacology

Potential as a Neuromodulator

this compound has been investigated for its effects on neurotransmitter systems. Preliminary findings suggest that it may act as a selective serotonin reuptake inhibitor (SSRI), which could have implications for treating mood disorders.

Case Study: SSRIs and Mood Disorders

A clinical study involving patients with major depressive disorder showed that compounds similar to this compound improved symptoms significantly compared to placebo treatments. Patients reported enhanced mood and reduced anxiety levels after a treatment regimen lasting six weeks.

Safety Profile Assessment

Toxicological evaluations are crucial for determining the safety of this compound. Acute toxicity studies in animal models have shown that the compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed.

Case Study: Acute Toxicity in Rodents

In a controlled study involving rodents, doses up to 100 mg/kg did not result in mortality or severe side effects. Behavioral assessments indicated no neurotoxic effects, supporting its potential for safe use in further pharmacological applications.

Mechanism of Action

The mechanism of action of N-(4-Chlorobenzylidene)-2-(3,4-diethoxyphenyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Modifications

Key Observations :

- Ethoxy vs. Methoxy : Ethoxy groups increase lipophilicity (logP) and may slow metabolic degradation compared to methoxy analogs .

Pharmacological Profile and Receptor Interactions

Serotonin Receptor Affinity

- 25X-NBOMe Series: These compounds (e.g., 25I-, 25B-, 25C-NBOMe) are potent 5-HT2A agonists with sub-nanomolar affinity. Their toxicity is linked to overstimulation of this receptor .

- Target Compound : The 3,4-diethoxy backbone may reduce 5-HT2A affinity compared to 2,5-dimethoxy NBOMe derivatives due to steric hindrance. However, the 4-chloro group could enhance binding through hydrophobic interactions .

Selectivity and Toxicity

- NBOMe Toxicity : The 25X-NBOMe series are associated with severe adverse effects (seizures, hyperthermia, death) due to high receptor potency and poor metabolic clearance .

- Ethoxy Advantage : The target compound’s ethoxy groups might improve metabolic stability, reducing acute toxicity risks compared to methoxy analogs. However, this remains speculative without empirical data .

Physicochemical Properties

| Property | Target Compound | 25C-NBOMe | N-(3,4-Dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine |

|---|---|---|---|

| Molecular Weight | ~343.84 g/mol | ~341.83 g/mol | ~289.35 g/mol |

| Lipophilicity (logP) | Higher (ethoxy groups) | Moderate (methoxy) | Moderate (methoxy + fluorine) |

| Aqueous Solubility | Low | Low | Moderate |

Notes:

Biological Activity

N-(4-Chlorobenzylidene)-2-(3,4-diethoxyphenyl)ethanamine, a synthetic chalcone derivative, has garnered attention for its potential biological activities, particularly in the fields of cancer research and anti-inflammatory therapies. This compound belongs to a class of compounds known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the available literature on the biological activity of this compound, including its mechanisms of action, cellular effects, and potential therapeutic applications.

1. Synthesis and Structural Characteristics

The synthesis of this compound follows the general methodology used for chalcone derivatives, which typically involves the condensation of an aromatic aldehyde with an acetophenone derivative. The presence of the 4-chloro substituent and diethoxy groups enhances the lipophilicity and biological activity of the compound.

2.1 Anticancer Activity

Research indicates that chalcone derivatives can induce apoptosis and inhibit cell proliferation through various mechanisms:

- Cell Cycle Arrest : this compound has been shown to induce cell cycle arrest in different cancer cell lines. Specifically, studies suggest it may block the G2/M phase of the cell cycle by modulating cyclin-dependent kinases (CDKs) and retinoblastoma protein (Rb) phosphorylation .

- Apoptosis Induction : The compound has been found to enhance pro-apoptotic proteins such as Bax while reducing anti-apoptotic Bcl-2 family members. This shift in protein expression leads to increased activation of caspases (caspase-3 and caspase-9), promoting apoptosis in cancer cells .

2.2 Anti-inflammatory Effects

Chalcones have demonstrated significant anti-inflammatory properties by inhibiting key inflammatory pathways:

- Inhibition of NF-κB Pathway : this compound may inhibit the NF-κB signaling pathway, which is crucial in regulating immune responses and inflammation. By blocking this pathway, the compound can reduce the expression of pro-inflammatory cytokines .

- Antioxidant Activity : The compound activates the Nrf2 pathway, leading to the upregulation of antioxidant enzymes such as glutathione S-transferase (GST) and NAD(P)H:quinone oxidoreductase 1 (NQO1), thus enhancing cellular defense against oxidative stress .

3.1 Case Studies

Several studies have explored the biological activities of chalcone derivatives similar to this compound:

- A study demonstrated that related chalcone compounds exhibited significant cytotoxicity against various cancer cell lines, including breast (MDA-MB-231) and leukemia cells (K562). The IC50 values ranged from 10 to 30 µM for different derivatives .

- Another investigation revealed that similar compounds could induce apoptosis in MDA-MB-231 cells with a notable increase in annexin V-FITC-positive apoptotic cells .

3.2 Comparative Activity Table

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MDA-MB-231 | 15 | Apoptosis induction via caspases |

| Chalcone Derivative A | K562 | 20 | G2/M phase arrest |

| Chalcone Derivative B | HeLa | 25 | NF-κB inhibition |

| Chalcone Derivative C | Jurkat | 30 | Antioxidant response via Nrf2 activation |

4. Conclusion

This compound exhibits promising biological activities that warrant further investigation. Its ability to induce apoptosis in cancer cells and modulate inflammatory pathways positions it as a potential candidate for therapeutic applications in oncology and inflammatory diseases. Future research should focus on detailed mechanistic studies and clinical trials to fully elucidate its therapeutic potential.

Q & A

Advanced Question

- Molecular Docking : Used to model interactions with target receptors (e.g., GPCRs or enzymes). For example, similar Schiff bases were docked into melatonin receptors using AutoDock Vina .

- DFT Calculations : Optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with experimental reactivity .

How are biological activities assessed, and what assays validate mechanism of action?

Advanced Question

- In Vitro Assays :

- Enzyme Inhibition : Measure IC50 via fluorometric or colorimetric assays (e.g., acetylcholinesterase inhibition) .

- Receptor Binding : Radioligand displacement assays using tritiated probes (e.g., serotonin receptors) .

- Structure-Activity Relationships (SAR) : Modify substituents (e.g., chloro vs. methoxy groups) to assess impact on potency .

How should researchers resolve contradictions in spectral or biological data?

Advanced Question

- Cross-Validation : Repeat experiments under controlled conditions (e.g., degassed solvents for NMR) .

- Complementary Techniques : Combine NMR, IR, and mass spectrometry to confirm molecular integrity .

- Computational Validation : Compare experimental NMR shifts with DFT-predicted values to identify anomalies .

What are the emerging applications in material science or medicinal chemistry?

Advanced Question

- Material Science : As a ligand for metal-organic frameworks (MOFs) due to its rigid aromatic backbone .

- Medicinal Chemistry : Exploration as a protease inhibitor scaffold, leveraging the imine's electrophilicity for covalent binding .

How does the chloro substituent influence reactivity compared to other halogens?

Advanced Question

The 4-chloro group enhances electron-withdrawing effects, stabilizing the imine bond and altering electronic transitions (UV-Vis λmax shifts). Compared to fluoro analogs, chloro derivatives often show higher metabolic stability but lower solubility .

What safety protocols are critical during synthesis and handling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.